Cas no 22275-34-9 (5-Phenylbarbituric Acid)

5-Phenylbarbituric Acid is a barbiturate derivative characterized by the presence of a phenyl group at the 5-position of the barbituric acid core structure. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its role as a key intermediate in the preparation of barbiturate-based compounds. Its crystalline form and well-defined chemical properties make it suitable for precise applications in medicinal chemistry and drug development. The phenyl substitution enhances its stability and reactivity in various synthetic pathways. Researchers value this compound for its consistent purity and reliability in forming complex heterocyclic structures, contributing to advancements in pharmacological studies.
5-Phenylbarbituric Acid structure
5-Phenylbarbituric Acid structure
Product Name:5-Phenylbarbituric Acid
CAS No:22275-34-9
MF:C10H8N2O3
MW:204.18212223053
CID:281518
PubChem ID:89646
Update Time:2025-05-22

5-Phenylbarbituric Acid Chemical and Physical Properties

Names and Identifiers

    • 2,4,6(1H,3H,5H)-Pyrimidinetrione,5-phenyl-
    • 5-phenyl barbituric acid
    • 5-phenyl-1,3-diazinane-2,4,6-trione
    • 5-phenyl-2,4,6-pyrimidinetrione
    • 5-Phenylbarbitursaeure
    • 5-phenylhexahydropyrimidine-2,4,6-trione
    • 5-phenyl-pyrimidine-2,4,6-trione
    • 5-phenylpyrimidinetrione
    • AC-907/25005451
    • Pyrimidine-2,4,6(1H,3H,5H)-trione, 5-phenyl-
    • NSC27182
    • 5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
    • NSC 27182
    • 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-phenyl-
    • 5-phenyl-1, 3-diazinane-2, 4, 6-trione
    • Cambridge id 5240604
    • EINECS 244-885-3
    • Oprea1_165975
    • NSC-66910
    • InChI=1/C10H8N2O3/c13-8-7(6-4-2-1-3-5-6)9(14)12-10(15)11-8/h1-5,7H,(H2,11,12,13,14,15)
    • HTEHILLCBQWTLP-UHFFFAOYSA-N
    • NS00027116
    • A902018
    • NSC66910
    • SCHEMBL1639992
    • 22275-34-9
    • 5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, AldrichCPR
    • HMS1579D16
    • NSC-27182
    • DTXSID10176821
    • 5-Phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione #
    • K7WC3Q1VTH
    • 5-Phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
    • SDCCGMLS-0064494.P001
    • UNII-K7WC3Q1VTH
    • BARBITURIC ACID, 5-PHENYL-
    • 5-Phenylbarbituric acid
    • CBDivE_009439
    • AB00076352-01
    • HTEHILLCBQWTLP-UHFFFAOYSA-
    • 5-Phenylbarbituric Acid
    • Inchi: 1S/C10H8N2O3/c13-8-7(6-4-2-1-3-5-6)9(14)12-10(15)11-8/h1-5,7H,(H2,11,12,13,14,15)
    • InChI Key: HTEHILLCBQWTLP-UHFFFAOYSA-N
    • SMILES: O=C1C(C(NC(N1)=O)=O)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 204.05300
  • Monoisotopic Mass: 204.05349212g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 75.3Ų

Experimental Properties

  • PSA: 75.27000
  • LogP: 0.79380

5-Phenylbarbituric Acid Customs Data

  • HS CODE:2933540000
  • Customs Data:

    China Customs Code:

    2933540000

    Overview:

    2933540000 Other malonyl ureas(Barbituric acid)Derivatives of as well as their salts.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933540000 other derivatives of malonylurea (barbituric acid); salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:20.0%

5-Phenylbarbituric Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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5-Phenylbarbituric Acid
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$ 196.00 2023-09-06
TRC
P319743-250mg
5-Phenylbarbituric Acid
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5-Phenylbarbituric Acid Related Literature

Additional information on 5-Phenylbarbituric Acid

5-Phenylbarbituric Acid: A Comprehensive Overview

The compound with CAS No. 22275-34-9, commonly referred to as 5-Phenylbarbituric Acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique chemical properties and potential applications in various scientific domains. In this article, we will delve into the structure, synthesis, applications, and recent advancements related to 5-Phenylbarbituric Acid.

5-Phenylbarbituric Acid is a derivative of barbituric acid, which is a heterocyclic compound with a distinctive five-membered ring structure. The addition of a phenyl group at the fifth position introduces unique electronic and steric properties to the molecule. This modification enhances its reactivity and makes it a versatile building block for further chemical transformations. Recent studies have explored the use of 5-Phenylbarbituric Acid in drug design, where its ability to act as a scaffold for bioactive compounds has been extensively investigated.

The synthesis of 5-Phenylbarbituric Acid involves a series of well-established organic reactions. One common approach is the condensation of phenylacetic acid with urea in the presence of an acid catalyst. This reaction yields the barbituric acid derivative, which can then be purified using standard chromatographic techniques. Researchers have also explored alternative synthetic pathways, such as microwave-assisted synthesis and enzymatic catalysis, to improve the efficiency and sustainability of the production process.

One of the most promising applications of 5-Phenylbarbituric Acid lies in its role as a precursor for various pharmaceutical agents. The compound has been used as a starting material for the synthesis of barbiturate drugs, which are known for their sedative and hypnotic effects. However, recent advancements have shifted focus toward its use in designing non-barbiturate drugs with improved safety profiles. For instance, studies have demonstrated that derivatives of 5-Phenylbarbituric Acid can exhibit selective binding to specific protein targets, making them potential candidates for targeted drug delivery systems.

In addition to its pharmacological applications, 5-Phenylbarbituric Acid has found utility in materials science. The compound's ability to form stable coordination complexes with metal ions has led to its use in designing novel materials for catalysis and sensing applications. Recent research has highlighted its potential as a ligand in metalloporphyrin systems, where it enhances the stability and selectivity of these materials under harsh conditions.

From an environmental perspective, 5-Phenylbarbituric Acid has been studied for its biodegradation properties. Researchers have investigated the microbial degradation pathways of this compound under various environmental conditions. These studies have provided valuable insights into its ecological impact and have informed strategies for minimizing its environmental footprint.

Looking ahead, the future of 5-Phenylbarbituric Acid seems bright as scientists continue to unlock its full potential. Ongoing research is focused on optimizing its synthesis, expanding its application scope, and understanding its interactions with biological systems at a molecular level. With continued investment in research and development, this compound is poised to make significant contributions to both academia and industry.

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